rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans
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Overview
Description
rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans: is a chemical compound characterized by the presence of a bromocyclopropyl group and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans typically involves the cyclopropanation of a suitable precursor followed by bromination and fluorination steps. The reaction conditions often include the use of strong bases, halogenating agents, and specific solvents to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromocyclopropyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.
Addition Reactions: The cyclopropyl ring can undergo addition reactions with electrophiles and nucleophiles, resulting in ring-opening or ring-expansion products.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted cyclopropyl and fluorobenzene derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential biological activity .
Biology and Medicine: In biological research, rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans is investigated for its potential as a pharmacophore in drug design. Its unique structural features make it a candidate for developing new therapeutic agents .
Industry: The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism by which rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans exerts its effects involves interactions with specific molecular targets. The bromocyclopropyl group can interact with enzymes and receptors, modulating their activity. The fluorobenzene moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- rac-1-[(1R,2S)-2-chlorocyclopropyl]-3-fluorobenzene
- rac-1-[(1R,2S)-2-bromocyclopropyl]-4-fluorobenzene
- rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene
Uniqueness: rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.
Properties
CAS No. |
176442-80-1 |
---|---|
Molecular Formula |
C9H8BrF |
Molecular Weight |
215.1 |
Purity |
93 |
Origin of Product |
United States |
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